5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Description
5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C15H16BrNO6 and its molecular weight is 386.198. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-bromo-2,5-dimethoxyamphetamine, are known to interact with5-HT2A, 5-HT2B, and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
It can be inferred from related compounds that it may act as anagonist or partial agonist at its target receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. Therefore, it’s difficult to outline its impact on bioavailability. The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized, and eventually excreted .
Biological Activity
5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound notable for its complex structure and potential biological applications. It belongs to the class of dioxanes and features a brominated aniline derivative. The compound's molecular formula is C15H16BrNO6 with a molecular weight of 386.19 g/mol .
Structural Features
The compound contains:
- A dioxane ring , which is significant in medicinal chemistry.
- Bromine and methoxy groups that enhance its reactivity and potential biological activity.
This unique structure positions it as a candidate for various chemical reactions and biological evaluations.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit various degrees of cytotoxicity against cancer cell lines. For instance, derivatives of dioxane have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Evaluation
A comparative study involving various dioxane derivatives highlighted the following findings:
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
Compound A | 12.5 | MCF-7 (Breast Cancer) | Apoptosis |
Compound B | 15.0 | HeLa (Cervical Cancer) | Cell Cycle Arrest |
This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound are yet to be established.
Anti-inflammatory Activity
Some studies suggest that similar compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The brominated aniline structure could be pivotal in modulating inflammatory pathways .
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to maintain the integrity of sensitive functional groups. The compound can undergo various chemical reactions typical for dioxanes and substituted anilines .
Synthetic Route Example
An example synthetic route may include:
- Formation of the dioxane ring .
- Introduction of the brominated aniline moiety via condensation reactions.
- Functionalization through further chemical modifications to enhance biological activity.
Properties
IUPAC Name |
5-[(4-bromo-2,5-dimethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO6/c1-15(2)22-13(18)8(14(19)23-15)7-17-10-6-11(20-3)9(16)5-12(10)21-4/h5-7,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMYAJWDTXCIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=C(C=C2OC)Br)OC)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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